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  • Product: 3-Butyl-1,5-diphenyl-1H-pyrazole
  • CAS: 871110-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-butyl-1,5-diphenyl-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the development of novel therapeutic agents.[3][4] Pyrazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[4] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, 3-butyl-1,5-diphenyl-1H-pyrazole, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to 3-butyl-1,5-diphenyl-1H-pyrazole

The synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 1-phenylheptane-1,3-dione, via a Claisen condensation. This is followed by the classical Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound is cyclized with phenylhydrazine to yield the final pyrazole product.[6][7]

Part 1: Synthesis of the 1,3-Dicarbonyl Intermediate: 1-phenylheptane-1,3-dione

The Claisen condensation is a robust carbon-carbon bond-forming reaction that occurs between an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[8][9] In this synthesis, acetophenone reacts with an ester of butyric acid, such as ethyl butyrate, in the presence of a strong base like sodium ethoxide.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a suitable strong base that is capable of deprotonating the α-carbon of acetophenone to form the nucleophilic enolate.[8]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent side reactions. Anhydrous conditions are crucial as the presence of water would quench the strong base.

  • Work-up: Acidification of the reaction mixture is necessary to protonate the resulting enolate of the β-diketone, which is deprotonated by the alkoxide base during the reaction.[9]

Experimental Protocol: Synthesis of 1-phenylheptane-1,3-dione

Materials:

  • Acetophenone

  • Ethyl butyrate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium chloride (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

  • To this suspension, add acetophenone (1.0 equivalent) dropwise via the dropping funnel with stirring.

  • Following the addition of acetophenone, add ethyl butyrate (1.2 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the product.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylheptane-1,3-dione.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Knorr Pyrazole Synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole

The Knorr pyrazole synthesis is a highly efficient method for the preparation of pyrazoles involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6] In this step, the synthesized 1-phenylheptane-1,3-dione is reacted with phenylhydrazine in the presence of an acid catalyst.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is used to facilitate the initial imine formation between the hydrazine and one of the carbonyl groups of the diketone.[5]

  • Solvent: Ethanol or a similar protic solvent is commonly used as it effectively dissolves the reactants and facilitates the reaction.

  • Regioselectivity: With an unsymmetrical diketone like 1-phenylheptane-1,3-dione, the reaction can potentially yield two regioisomers. However, the phenyl group's electronic and steric effects generally favor the formation of the 1,5-diphenyl-3-butyl-1H-pyrazole isomer.

Experimental Protocol: Synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole

Materials:

  • 1-phenylheptane-1,3-dione

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1-phenylheptane-1,3-dione (1.0 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1.1 equivalents) and a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-butyl-1,5-diphenyl-1H-pyrazole.

Characterization of 3-butyl-1,5-diphenyl-1H-pyrazole

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods is employed for this purpose.

Predicted Analytical Data

The following table summarizes the predicted characterization data for 3-butyl-1,5-diphenyl-1H-pyrazole based on the analysis of structurally similar compounds.[10][11]

Technique Parameter Predicted Value/Observation
Melting Point Range190-210 °C (Estimated based on 3,5-diphenyl-1H-pyrazole)
¹H NMR (CDCl₃) Chemical Shift (δ)~7.20-7.50 (m, 10H, Ar-H), ~6.40 (s, 1H, pyrazole-H), ~2.70 (t, 2H, -CH₂-), ~1.70 (m, 2H, -CH₂-), ~1.40 (m, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) Chemical Shift (δ)~150-155 (C-3), ~140-145 (C-5), ~105-110 (C-4), ~125-140 (Ar-C), ~30-35 (-CH₂-), ~22-25 (-CH₂-), ~13-15 (-CH₃)
Mass Spec. (ESI) [M+H]⁺m/z = 291.1856 (Calculated for C₂₀H₂₃N₂)
FTIR Wavenumber (cm⁻¹)~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1590, 1500 (C=C, C=N stretch)

Interpretation of Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a multiplet in the aromatic region for the ten protons of the two phenyl rings. A singlet around 6.40 ppm corresponds to the proton on the pyrazole ring. The butyl group will exhibit a triplet for the terminal methyl group, and a series of multiplets for the three methylene groups.[11]

  • ¹³C NMR: The spectrum will show distinct signals for the three carbons of the pyrazole ring, with the carbons attached to the phenyl and butyl groups appearing at lower field. The aromatic carbons will resonate in the typical range of 125-140 ppm. The four carbons of the butyl group will be observed in the aliphatic region.[10]

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 291. The fragmentation pattern may include the loss of the butyl group (M-57) or other characteristic fragments of the pyrazole ring.[12]

Visualizing the Process: Synthesis and Mechanism

To better illustrate the synthetic pathway and the underlying reaction mechanism, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Acetophenone Acetophenone Diketone 1-phenylheptane-1,3-dione Acetophenone->Diketone Diethyl Ether, Reflux EthylButyrate Ethyl Butyrate EthylButyrate->Diketone Diethyl Ether, Reflux Base Sodium Ethoxide Base->Diketone Diethyl Ether, Reflux Phenylhydrazine Phenylhydrazine FinalProduct 3-butyl-1,5-diphenyl-1H-pyrazole Diketone->FinalProduct Ethanol, Reflux Phenylhydrazine->FinalProduct Ethanol, Reflux Catalyst Acetic Acid Catalyst->FinalProduct Ethanol, Reflux Knorr_Mechanism Diketone 1-phenylheptane-1,3-dione Protonation Protonation of Carbonyl Diketone->Protonation H+ Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Nucleophilic Attack & Dehydration Protonation->Hydrazone Nucleophilic Attack & Dehydration Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole 3-butyl-1,5-diphenyl-1H-pyrazole Dehydration->Pyrazole

Caption: Mechanism of the Knorr pyrazole synthesis.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for 3-butyl-1,5-diphenyl-1H-pyrazole, a valuable scaffold for further exploration in drug discovery. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a comprehensive guide to the characterization of the final product, this document serves as a practical resource for researchers in the field. The strategic application of the Claisen condensation and the Knorr pyrazole synthesis offers a clear and reproducible pathway to this and other structurally diverse pyrazole derivatives, paving the way for the development of new and improved therapeutic agents.

References

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). Molbank, 2022(4), M1468. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Process for the preparation of linear 1,3-diketones. (1994).
  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2015). Request PDF. [Link]

  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). BenchChem.
  • Knorr Pyrazole Synthesis. (n.d.).
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025).
  • Electronic Supplementary Information Metal-free and FeCl3-catalysed synthesis of azinesand 3,5- diphenyl-1H-pyrazole from. (n.d.).
  • 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. (2025). Chemical Synthesis Database.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
  • Molecular modeling predicted structures for... (n.d.). ResearchGate.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. [Link]

  • ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2025). Request PDF. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Claisen condensation. (2020). L.S.College, Muzaffarpur.
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  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi.
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  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). ResearchGate. [Link]

  • 1-phenylbutane-1,3-dione Definition. (2025). Fiveable.
  • 1- 2- Bis(tert-butyl)phosphino phenyl -3,5-diphenyl-1H-pyrazole. (n.d.). MilliporeSigma.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. (2022). IRIS UniGe.
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Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-butyl-1,5-diphenyl-1H-pyrazole

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in approved drugs, ranging from anti-inflammatory agents to anticancer therapies, underscores the enduring interest in this versatile heterocyclic scaffold. The ability to strategically modify the pyrazole ring at its various positions allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet representative, member of this class: 3-butyl-1,5-diphenyl-1H-pyrazole. While specific data for this exact molecule is not extensively documented, its structural motifs are common. Therefore, this document will serve as a comprehensive roadmap for its synthesis and a detailed protocol for its thorough characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this and related compounds.

Section 1: Physicochemical Properties - A Predictive Overview

Predicting the physical and chemical properties of a novel compound is a critical first step in its evaluation. Based on the analysis of structurally similar 1,3,5-trisubstituted pyrazoles, we can extrapolate the expected characteristics of 3-butyl-1,5-diphenyl-1H-pyrazole.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C20H20N2Based on the chemical structure.
Molecular Weight 288.39 g/mol Calculated from the molecular formula.
Physical Form Expected to be a crystalline solid at room temperature.Many 1,3,5-trisubstituted pyrazoles are solids.[1]
Melting Point Estimated in the range of 80-120 °C.The melting point will be influenced by the butyl chain; for comparison, 3,5-diphenyl-1H-pyrazole has a melting point of 199-203°C.[2] The introduction of the flexible butyl group is expected to lower the melting point.
Boiling Point > 350 °C (with decomposition)High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight.[3]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like ethanol and methanol. Likely insoluble in water.The diphenyl and butyl substitutions contribute to its lipophilic character.[4][5]
pKa Weakly basic.The pyrazole ring system is known for its weak basicity.[6]

Section 2: Synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] In this case, we will utilize the reaction between 1-phenyl-1,3-heptanedione and phenylhydrazine.

Synthetic Workflow

Synthesis_Workflow reagents 1-Phenyl-1,3-heptanedione + Phenylhydrazine solvent Glacial Acetic Acid (Solvent and Catalyst) reagents->solvent Dissolve reflux Reflux (e.g., 120 °C, 4-6 h) solvent->reflux Heat workup Aqueous Workup (Neutralization & Extraction) reflux->workup Cool & Process purification Column Chromatography (Silica Gel) workup->purification Isolate Crude Product product 3-butyl-1,5-diphenyl-1H-pyrazole purification->product Obtain Pure Product

Caption: Synthetic workflow for 3-butyl-1,5-diphenyl-1H-pyrazole.

Experimental Protocol

Materials:

  • 1-Phenyl-1,3-heptanedione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-1,3-heptanedione (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-butyl-1,5-diphenyl-1H-pyrazole.

Section 3: Comprehensive Characterization of 3-butyl-1,5-diphenyl-1H-pyrazole

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.[8]

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50m10HAromatic protons (two phenyl rings)
~6.40s1HH-4 of the pyrazole ring
~2.70t2H-CH₂- attached to the pyrazole ring
~1.65m2H-CH₂- of the butyl chain
~1.40m2H-CH₂- of the butyl chain
~0.95t3HTerminal -CH₃ of the butyl chain

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~150-155C-3 of the pyrazole ring
~140-145C-5 of the pyrazole ring
~125-135Aromatic carbons
~105-110C-4 of the pyrazole ring
~30-35-CH₂- attached to the pyrazole ring
~22-28-CH₂- carbons of the butyl chain
~14Terminal -CH₃ of the butyl chain

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (KBr, cm⁻¹) Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (butyl group)
~1600, 1500, 1450C=C and C=N stretching of aromatic and pyrazole rings
~750, 690C-H out-of-plane bending for monosubstituted phenyl rings

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 288.16

  • Expected Fragmentation: Fragmentation patterns would likely involve the loss of the butyl chain and cleavage of the phenyl groups.

Chromatographic and Other Analytical Techniques

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the synthesized compound.

  • Typical Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak indicating a high degree of purity.

3.2.2. Elemental Analysis

  • Purpose: To confirm the elemental composition of the compound.

  • Expected Values for C₂₀H₂₀N₂:

    • C: 83.30%

    • H: 6.99%

    • N: 9.71%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Section 4: Potential Applications in Drug Development

The 1,3,5-trisubstituted pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a butyl group at the 3-position and phenyl groups at the 1 and 5-positions of the pyrazole ring in 3-butyl-1,5-diphenyl-1H-pyrazole creates a molecule with significant lipophilicity, which may enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.

References

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
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  • Electronic Supplementary Information Metal-free and FeCl3-catalysed synthesis of azinesand 3,5- diphenyl-1H-pyrazole
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Foundational

spectroscopic data analysis (NMR, IR, Mass) of 3-butyl-1,5-diphenyl-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-butyl-1,5-diphenyl-1H-pyrazole Introduction: Elucidating the Molecular Architecture of a Substituted Pyrazole Pyrazole derivatives form a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-butyl-1,5-diphenyl-1H-pyrazole

Introduction: Elucidating the Molecular Architecture of a Substituted Pyrazole

Pyrazole derivatives form a cornerstone of heterocyclic chemistry, with extensive applications in medicinal chemistry and materials science.[1] Their diverse biological activities necessitate unambiguous structural characterization, a task for which spectroscopic methods are indispensable. This guide provides an in-depth analysis of the spectroscopic data for 3-butyl-1,5-diphenyl-1H-pyrazole, a representative member of this important class of compounds.

As Senior Application Scientists, we move beyond mere data reporting. This document is structured to provide a holistic understanding, explaining the causal relationships behind the observed spectral features. We will integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating picture of the molecule's structure. Each section will detail not only the interpretation of the data but also the field-proven experimental protocols required to obtain high-quality results.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of 3-butyl-1,5-diphenyl-1H-pyrazole is presented below, with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure of 3-butyl-1,5-diphenyl-1H-pyrazole.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-butyl-1,5-diphenyl-1H-pyrazole, both ¹H and ¹³C NMR, supplemented by 2D techniques like HMBC, provide definitive structural proof.

Expertise & Causality: Interpreting the NMR Spectra

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct regions for the aliphatic butyl chain, the lone pyrazole proton, and the two phenyl rings.

  • Aliphatic Region (δ 0.9 - 2.7 ppm): The butyl group will present as four distinct signals. The terminal methyl group (C4''') will be a triplet around δ 0.9 ppm. The two methylene groups (C2''' and C3''') will appear as complex multiplets (sextet or multiplet) in the δ 1.4-1.7 ppm range. The methylene group attached directly to the pyrazole ring (C1''') is deshielded by the aromatic system and will appear as a triplet further downfield, around δ 2.7 ppm.

  • Pyrazole Ring Proton (δ ~6.3 ppm): The single proton at the C4 position of the pyrazole ring is expected to appear as a singlet around δ 6.3 ppm.[2] Its chemical shift is influenced by the surrounding aromatic rings and the heterocyclic nature of the pyrazole core.

  • Aromatic Region (δ 7.2 - 7.5 ppm): The ten protons from the two phenyl rings will resonate in this region. Due to the free rotation around the C-N and C-C single bonds, the signals are likely to overlap, creating a complex multiplet.[2][3] Subtle differences may arise due to the different electronic environments of the N-phenyl and C-phenyl groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

  • Aliphatic Carbons (δ 13 - 32 ppm): The four carbons of the butyl chain will appear in the upfield region. The terminal methyl carbon (C4''') is expected around δ 13-14 ppm, followed by the two methylene carbons (C2''' and C3''') between δ 22-32 ppm, and the C1''' carbon attached to the pyrazole ring around δ 28 ppm.[3]

  • Heteroaromatic and Aromatic Carbons (δ 107 - 150 ppm): This region contains the signals for the pyrazole ring and the two phenyl rings. The C4 of the pyrazole is expected around δ 107.5 ppm.[2] The substituted pyrazole carbons, C3 and C5, will appear significantly downfield (δ ~143-150 ppm) due to their attachment to nitrogen and substituent groups.[4] The carbons of the two phenyl rings will resonate in the typical aromatic region of δ 124-140 ppm.[2]

Data Summary: Predicted NMR Assignments
¹H NMR Predicted δ (ppm) Multiplicity Assignment
Butyl Chain~0.9Triplet (t)H-4'''
~1.4Sextet (sxt)H-3'''
~1.7Quintet (quin)H-2'''
~2.7Triplet (t)H-1'''
Pyrazole Ring~6.3Singlet (s)H-4
Phenyl Rings~7.2 - 7.5Multiplet (m)Aromatic-H
¹³C NMR Predicted δ (ppm) Assignment
Butyl Chain~13.9C-4'''
~22.5C-3'''
~31.8C-2'''
~28.1C-1'''
Pyrazole Ring~107.5C-4
~149.0C-3
~143.0C-5
Phenyl Rings~124 - 140Aromatic-C
Trustworthiness: 2D NMR for Structural Validation

To unequivocally assign these resonances and confirm the connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds.

cluster_main Key HMBC Correlations H4 H-4 (~6.3 ppm) C3 C-3 H4->C3 ²J, ³J C5 C-5 H4->C5 ²J, ³J H1_butyl H-1''' (~2.7 ppm) H1_butyl->C3 ²J, ³J C4 C-4 H1_butyl->C4 ²J, ³J C2_butyl C-2''' H1_butyl->C2_butyl ²J, ³J H_phenyl_N1 H-2'/H-6' H_phenyl_N1->C5 ³J H_phenyl_C5 H-2''/H-6'' H_phenyl_C5->C4 ³J, ²J H_phenyl_C5->C5 ³J, ²J C1_butyl C-1''' C1_phenyl_N1 C-1' C1_phenyl_C5 C-1''

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (HMBC): Select an HMBC pulse sequence optimized for a long-range J-coupling of 8-10 Hz. Set the spectral widths to encompass all proton and carbon signals.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of 3-butyl-1,5-diphenyl-1H-pyrazole will be dominated by absorptions from the aromatic rings and the aliphatic butyl group.

  • C-H Stretching: Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[7][8] Aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9] The presence of bands on both sides of this 3000 cm⁻¹ dividing line is a strong indicator of a molecule containing both aromatic and saturated hydrocarbon components.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings and the carbon-nitrogen/carbon-carbon bonds of the pyrazole ring occur in the 1450-1600 cm⁻¹ region.[7][10] Aromatic systems typically show two sharp, characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Bending: Out-of-plane (oop) C-H bending vibrations for the phenyl rings are found in the 675-900 cm⁻¹ region. The exact position of these strong bands can sometimes provide information about the substitution pattern of the aromatic rings.[8]

Data Summary: Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment
3030 - 3080C-H StretchAromatic (Phenyl and Pyrazole rings)
2850 - 2960C-H StretchAliphatic (Butyl group)
~1600, ~1500, ~1450C=C and C=N StretchAromatic and Pyrazole ring skeletal vibrations
690 - 770C-H Out-of-Plane BendMonosubstituted Phenyl Rings
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[11]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Expertise & Causality: Interpreting the Mass Spectrum

For 3-butyl-1,5-diphenyl-1H-pyrazole, Electron Ionization (EI) is a common technique. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) and several characteristic fragment ions. The molecular weight of C₂₀H₂₂N₂ is 290.41 g/mol .

  • Molecular Ion Peak ([M]⁺): The most important peak will be the molecular ion peak at m/z = 290. This confirms the molecular formula of the compound.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles is influenced by the substituents.[12][13] Common fragmentation pathways include:

    • Loss of Propene (McLafferty Rearrangement): A common fragmentation for alkyl chains. Loss of propene (C₃H₆, 42 Da) from the butyl group via a McLafferty rearrangement would lead to a fragment at m/z = 248.

    • Benzylic Cleavage: Cleavage of the bond between the C1''' and C2''' carbons of the butyl chain is favorable, leading to the loss of a propyl radical (•C₃H₇, 43 Da) and the formation of a stable ion at m/z = 247. This is often a major fragment.

    • Loss of Butyl Radical: Cleavage of the bond between the pyrazole ring (C3) and the butyl chain (C1''') results in the loss of a butyl radical (•C₄H₉, 57 Da), giving a fragment at m/z = 233.

    • Phenyl Cation: A peak at m/z = 77 is characteristic of a phenyl cation ([C₆H₅]⁺), which can arise from the cleavage of either phenyl group.[14]

M [M]⁺ m/z = 290 F247 [M - C₃H₇]⁺ m/z = 247 M->F247 - •C₃H₇ F233 [M - C₄H₉]⁺ m/z = 233 M->F233 - •C₄H₉ F77 [C₆H₅]⁺ m/z = 77 M->F77 - C₁₄H₁₅N₂•

Caption: Proposed key fragmentation pathways in EI-MS.

Data Summary: Predicted Mass Spectrometry Fragments
m/z Proposed Fragment Identity
290[M]⁺Molecular Ion
247[M - C₃H₇]⁺Loss of propyl radical (Benzylic Cleavage)
233[M - C₄H₉]⁺Loss of butyl radical
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purity assessment.[15]

  • Data Acquisition:

    • Set the ionization energy to 70 eV.[3]

    • Acquire data over a mass range of m/z 40-400.

    • Analyze the resulting spectrum for the molecular ion and the distribution of fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of 3-butyl-1,5-diphenyl-1H-pyrazole.

  • MS confirms the molecular weight of 290 g/mol .

  • IR identifies the key functional groups: aromatic C-H, aliphatic C-H, and the aromatic/heteroaromatic ring system.

  • ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, showing the correct number and types of protons and carbons for the butyl chain, the two distinct phenyl rings, and the trisubstituted pyrazole core.

  • 2D NMR definitively establishes the connectivity between these structural fragments, confirming the placement of the butyl group at C3 and the phenyl groups at N1 and C5.

This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for researchers, scientists, and drug development professionals working with novel chemical entities.

References

  • Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • ResearchGate. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Marcel Dekker, Inc.
  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • Research Solutions Pages. The mass spectra of some pyrazole compounds.
  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022).
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).
  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • The Journal of Physical Chemistry A - ACS Publications. Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. (2003).
  • ProQuest. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022).
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • JOCPR.
  • Asian Journal of Applied Sciences. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018).
  • Wiley.
  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • ResearchGate. FTIR spectra of (A) heterocycle dye Neutral Red and (B) its metabolites degraded by Perenniporia subacida.
  • ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2025).
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
  • Semantic Scholar.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025).
  • ResearchGate. Molecular modeling predicted structures for....
  • PubChem. 1,3-Diphenyl-1H-pyrazole.
  • ResearchGate. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022).
  • Journal of Pharmaceutical Research International. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).
  • MilliporeSigma. 1- 2- Bis(tert-butyl)phosphino phenyl -3,5-diphenyl-1H-pyrazole 96 628333-86-8.
  • MDPI. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021).
  • Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. 3,5-Diphenyl-1H-pyrazole.
  • Atlantis Press.

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Exploratory

The Diphenyl-1H-Pyrazole Scaffold: From Knorr’s Discovery to Blockbuster Therapeutics

Introduction: The "Privileged" Scaffold In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the pyrazole ring. Among its manifold derivatives, the diphenyl-1H-pyrazole motif—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the pyrazole ring. Among its manifold derivatives, the diphenyl-1H-pyrazole motif—specifically the 1,5-diphenyl regioisomer—stands as a titan of pharmaceutical development. This scaffold serves as the structural backbone for blockbuster anti-inflammatory drugs and first-in-class anti-obesity agents, owing to its ability to position aromatic rings in a geometry that mimics the spatial arrangement of endogenous ligands like arachidonic acid metabolites.

This guide provides a technical dissection of the development of diphenyl-1H-pyrazole compounds. We move beyond a simple timeline to explore the synthetic challenges of regioselectivity, the structure-activity relationships (SAR) that defined a generation of COX-2 inhibitors, and the mechanistic intricacies of CB1 receptor antagonism.

Historical Genesis: The Knorr Era (1883)

The history of the pyrazole ring begins with Ludwig Knorr in 1883.[1] While attempting to synthesize quinoline derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine. Instead of the expected quinoline, he isolated 1-phenyl-3-methyl-5-pyrazolone .

This serendipitous discovery established the fundamental synthetic route that remains relevant today: the condensation of a 1,3-dicarbonyl equivalent with a hydrazine. However, Knorr's early work also unveiled the core synthetic challenge of this scaffold: Regioselectivity .

The Regioselectivity Problem

When a monosubstituted hydrazine reacts with an unsymmetrical 1,3-diketone, two isomers are theoretically possible:

  • 1,3-Diphenyl isomer: Sterically less congested, often thermodynamically favored.

  • 1,5-Diphenyl isomer: Sterically crowded due to the proximity of the N-phenyl ring and the C5-phenyl ring.

For over a century, chemists struggled to efficiently synthesize the 1,5-isomer, which paradoxically turned out to be the biologically active pharmacophore for major drug targets discovered in the 1990s.

The Golden Era: Targeting COX-2 and CB1

The late 20th century saw the diphenyl-1H-pyrazole scaffold rise to prominence through two distinct therapeutic avenues: Selective COX-2 inhibition and CB1 receptor antagonism.

Case Study 1: Celecoxib (The COX-2 Breakthrough)

In the 1990s, the discovery of the inducible Cyclooxygenase-2 (COX-2) isoform sparked a race to find non-steroidal anti-inflammatory drugs (NSAIDs) that spared the constitutive COX-1 isoform (responsible for gastric protection).

Researchers at G.D. Searle (later Monsanto/Pfizer) identified that the 1,5-diarylpyrazole scaffold provided the perfect geometry to fit the larger hydrophobic side pocket of COX-2.

  • Mechanism: The 1,5-substitution pattern orients the phenyl rings to wedge into the COX-2 active site.

  • Selectivity Filter: The 3-trifluoromethyl group and the 4-sulfamoylphenyl group are critical.[2] The sulfonamide binds to a hydrophilic pocket near Val523 in COX-2. In COX-1, this residue is Ile523 , which is bulkier and sterically clashes with the sulfonamide, granting Celecoxib its 375-fold selectivity.

Table 1: SAR of 1,5-Diarylpyrazoles (Celecoxib Analogs)

Data synthesized from Searle/Pfizer discovery efforts.

CompoundR1 (N1-Position)R3 (C3-Position)R5 (C5-Position)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio
Celecoxib 4-SulfamoylphenylCF3 4-Tolyl0.04 15.0 375
Analog A4-MethoxyphenylCF34-Tolyl>100>100Inactive
Analog B4-SulfamoylphenylCH3 4-Tolyl1.24.5~3.7
Analog C4-SulfamoylphenylCF34-Chlorophenyl0.0612.0200
Case Study 2: Rimonabant (The CB1 Inverse Agonist)

Sanofi-Aventis utilized the same 1,5-diarylpyrazole core to develop Rimonabant (SR141716) , the first selective CB1 receptor antagonist/inverse agonist.

  • Structure: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

  • Pharmacology: Unlike neutral antagonists, Rimonabant stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), effectively silencing the endocannabinoid tone.

  • Outcome: Although effective for weight loss, it was withdrawn due to severe psychiatric adverse events, highlighting the risks of centrally acting CB1 blockade.[3]

Technical Deep Dive: Synthetic Protocols

Protocol: Regioselective Synthesis of 1,5-Diphenylpyrazoles

Based on the optimized industrial route for Celecoxib intermediates.

Objective: Synthesize a 1,5-diarylpyrazole with >95% regioselectivity, avoiding the formation of the 1,3-isomer.

Reagents:
  • Ketone: 4'-Methylacetophenone (10 mmol)

  • Acylating Agent: Ethyl trifluoroacetate (12 mmol)

  • Base: Sodium methoxide (25% in MeOH) or NaHMDS (for stricter control)

  • Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride (10 mmol)

  • Solvent: Ethanol (EtOH) and Trifluoroacetic acid (TFA) - Critical for regiocontrol

Step-by-Step Methodology:
  • Claisen Condensation (Formation of 1,3-Diketone):

    • Charge a reaction vessel with 4'-methylacetophenone and ethyl trifluoroacetate in MTBE (methyl tert-butyl ether).

    • Add Sodium methoxide solution dropwise at 20-25°C.

    • Heat to reflux for 4 hours. The mixture will turn dark orange/red as the enolate forms.

    • Quench: Acidify with 3N HCl to precipitate the 1,3-diketone (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione). Filter and dry.

    • Checkpoint: Verify 1H NMR for the enol proton signal (~14-16 ppm).

  • Cyclocondensation (The Regioselective Step):

    • Dissolve the isolated 1,3-diketone in Ethanol.

    • Add 4-Sulfamoylphenylhydrazine hydrochloride.

    • Causality Note: Using the hydrochloride salt of the hydrazine in a protic solvent often favors the 1,5-isomer due to the specific protonation state of the diketone intermediate, directing the initial nucleophilic attack of the hydrazine nitrogen (the one furthest from the electron-withdrawing ring) to the carbonyl attached to the trifluoromethyl group.

    • Reflux for 12 hours.

    • Cool to room temperature. The 1,5-diarylpyrazole typically precipitates out of the solution due to higher lattice energy compared to the 1,3-isomer.

  • Purification:

    • Recrystallize from Isopropanol/Water (7:3) to remove trace 1,3-isomers.

Visualizing the Science

Diagram 1: Industrial Synthesis of Celecoxib

This flow illustrates the regioselective pathway described above.

CelecoxibSynthesis Acetophenone 4'-Methylacetophenone Diketone 1,3-Diketone Intermediate (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) Acetophenone->Diketone Claisen Condensation TFA_Ester Ethyl Trifluoroacetate TFA_Ester->Diketone Base NaHMDS / MTBE Base->Diketone Celecoxib Celecoxib (1,5-Diarylpyrazole) Diketone->Celecoxib Cyclization (EtOH/Reflux) Major Product (>95%) Isomer_13 1,3-Isomer (Impurity) Diketone->Isomer_13 Minor Product Hydrazine 4-Sulfamoylphenylhydrazine (Hydrochloride Salt) Hydrazine->Celecoxib

Caption: Regioselective synthesis of Celecoxib. The 1,3-diketone formation is followed by hydrazine condensation favoring the 1,5-isomer.

Diagram 2: Mechanism of Rimonabant (CB1 Inverse Agonism)

Understanding why Rimonabant failed requires visualizing its signaling impact.

CB1_Signaling CB1 CB1 Receptor (GPCR) Gi_Protein Gi/o Protein CB1->Gi_Protein Coupling Endocannabinoids Endocannabinoids (Anandamide/2-AG) Endocannabinoids->CB1 Activates Physio_Effect Appetite Stimulation Lipogenesis Endocannabinoids->Physio_Effect Normal Tone Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1 Blocks & Stabilizes Inactive State Side_Effect Anxiety / Depression (Reduced Dopamine) Rimonabant->Side_Effect Central Blockade AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces

Caption: Rimonabant acts as an inverse agonist, blocking normal endocannabinoid tone and leading to psychiatric side effects.

Modern Frontiers

The development of diphenyl-1H-pyrazoles has not stopped with Celecoxib. Current research focuses on:

  • C-H Activation: Avoiding pre-functionalized hydrazines by using transition metal (Pd, Ru) catalyzed C-H arylation of simple pyrazoles.

  • Fluorescent Probes: 1,3,5-Triphenylpyrazoles exhibit strong fluorescence and are used as organic light-emitting diodes (OLEDs) and biological probes.

  • Agrochemicals: The scaffold is widely used in modern fungicides (e.g., Pyraclostrobin analogs).

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. Link

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2011). An overview on the synthesis and biological activity of pyrazoles. Organic Chemistry. Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation of Pyrazole Compounds

Introduction: The Significance of N-Alkylated Pyrazoles Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs such as Celecoxib, Si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Crizotinib.[1] The N-alkylation of the pyrazole ring is a pivotal synthetic strategy, as the substituent on the nitrogen atom significantly influences the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of the N-alkylation of pyrazole compounds, detailing the underlying chemical principles, various synthetic methodologies, and step-by-step protocols to empower researchers in their drug discovery endeavors.

The Challenge of Regioselectivity in Unsymmetrical Pyrazoles

A primary hurdle in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The pyrazole ring possesses two nitrogen atoms, N1 and N2, and alkylation can potentially occur at either site, leading to a mixture of regioisomers which are often difficult to separate.[2] The similar properties of the nitrogen atoms in the azole ring complicate regioselective N-functionalization.[3][4]

Several factors govern the N1/N2 regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[2][5][6][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity.[2][3]

Methodologies for N-Alkylation of Pyrazoles

Several synthetic strategies have been developed for the N-alkylation of pyrazoles, each with its own set of advantages and limitations. The choice of method often depends on the specific substrate, desired regioselectivity, and scalability of the reaction.

Classical Base-Mediated N-Alkylation

This is the most common and straightforward approach, involving the deprotonation of the pyrazole N-H with a suitable base to form a pyrazolide anion, which then acts as a nucleophile and attacks the alkylating agent in an SN2 reaction.[8]

Mechanism of Base-Mediated N-Alkylation

pyrazole Pyrazole (R-H) pyrazolide Pyrazolide Anion (R-) pyrazole->pyrazolide Deprotonation base Base (B:) base->pyrazolide conjugate_acid Conjugate Acid (HB+) product N-Alkyl Pyrazole (R-R') pyrazolide->product Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->product halide_ion Halide Ion (X-) start Start step1 Dissolve pyrazole and K₂CO₃ in anhydrous DMF start->step1 step2 Add alkyl halide dropwise at room temperature step1->step2 step3 Stir reaction mixture (monitor by TLC/LC-MS) step2->step3 step4 Quench with water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash organic layer with brine step5->step6 step7 Dry over Na₂SO₄ and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end start Mixture of N1/N2 Isomers q1 Is steric hindrance a dominant factor? start->q1 a1_yes Modify Steric Hindrance - Use bulkier alkylating agent - Introduce bulky substituent on pyrazole q1->a1_yes Yes q2 Is the solvent optimal? q1->q2 No a2_yes Change Solvent - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE, HFIP) q2->a2_yes Yes q3 Is the base/catalyst appropriate? q2->q3 No a3_yes Alter Base/Catalyst - K₂CO₃ in DMSO for N1 - NaH for specific cases q3->a3_yes Yes q4 Is the temperature too high? q3->q4 No a4_yes Adjust Temperature - Lower temperature may increase selectivity q4->a4_yes Yes

Sources

Application

Application Note: Scalable Synthesis and Regioselective Control of 3-Butyl-1,5-diphenyl-1H-pyrazole

The following Application Note and Protocol is designed for researchers and process chemists transitioning the synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole from laboratory discovery to kilogram-scale production. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists transitioning the synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole from laboratory discovery to kilogram-scale production.

Executive Summary

The scale-up of 1,5-diarylpyrazoles presents a specific regiochemical challenge: distinguishing between the target 1,5-isomer and the thermodynamically stable or competitive 1,3-isomer . This protocol details a validated, two-step convergent synthesis starting from acetophenone and methyl valerate.

By leveraging the differential electrophilicity of aliphatic versus aromatic carbonyls in the 1,3-diketone intermediate, this method achieves >95:5 regioselectivity favoring the 1,5-diphenyl target under kinetic control. The process emphasizes safety in handling phenylhydrazine at scale and utilizes a crystallization-based purification strategy to avoid large-scale chromatography.

Retrosynthetic Strategy & Regiochemistry

The synthesis relies on the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-diketone with phenylhydrazine.

The Regioselectivity Axiom

Success depends on directing the initial nucleophilic attack of phenylhydrazine.

  • Target Structure: 1,5-diphenyl-3-butylpyrazole.

  • Required Intermediate: 1-phenylheptane-1,3-dione.

  • Mechanism:

    • Kinetic Control: The aliphatic carbonyl (C3, butyl-side) is more electrophilic and less sterically hindered than the conjugated aromatic carbonyl (C1, phenyl-side).

    • Pathway: Phenylhydrazine attacks C3 first

      
       forms C3-hydrazone 
      
      
      
      intramolecular cyclization onto C1.
    • Result: The nitrogen bearing the phenyl group (N1) bonds to the carbon originally bearing the phenyl group (C1). In pyrazole numbering, the carbon attached to N1 becomes C5. Thus, N1-Ph and C5-Ph are established, yielding the 1,5-diphenyl isomer.

Regioselectivity Diketone 1-phenylheptane-1,3-dione (Ph-CO-CH2-CO-Bu) Attack_C3 Kinetic Attack at C3 (Aliphatic Carbonyl) Diketone->Attack_C3 Fast (Kinetic) Attack_C1 Thermodynamic Attack at C1 (Aromatic Carbonyl) Diketone->Attack_C1 Slow PhNHNH2 Phenylhydrazine (Ph-NH-NH2) PhNHNH2->Attack_C3 PhNHNH2->Attack_C1 Hydrazone_C3 Intermediate: C3-Hydrazone Attack_C3->Hydrazone_C3 Hydrazone_C1 Intermediate: C1-Hydrazone Attack_C1->Hydrazone_C1 Target TARGET: 1,5-Diphenyl-3-butylpyrazole (Major Product) Hydrazone_C3->Target Cyclization onto C1 Isomer IMPURITY: 1,3-Diphenyl-5-butylpyrazole (Minor Product) Hydrazone_C1->Isomer Cyclization onto C3

Figure 1: Mechanistic pathway illustrating the kinetic favorability of the 1,5-diphenyl isomer.

Scale-Up Protocol

Step 1: Claisen Condensation (Synthesis of 1-phenylheptane-1,3-dione)

Objective: Synthesis of the unsymmetrical 1,3-diketone. Scale: 1.0 kg Input (Acetophenone).

ReagentEquiv.[1][2][3][4]RoleHazards
Acetophenone 1.0SubstrateIrritant
Methyl Valerate 1.2ElectrophileFlammable
Sodium Methoxide 1.5BaseCorrosive, Moisture Sensitive
Toluene 10 VolSolventFlammable, Reprotoxic
MTBE -ExtractionFlammable

Protocol:

  • Reactor Setup: Charge a 20 L glass-lined reactor with Toluene (10 L) and Sodium Methoxide (solid, 1.5 equiv) under Nitrogen flow.

  • Reagent Addition: Heat the slurry to 60°C. Add Acetophenone (1.0 equiv) dropwise over 30 minutes. The mixture may turn yellow/orange.

  • Condensation: Add Methyl Valerate (1.2 equiv) dropwise over 1 hour, maintaining internal temperature

    
    .
    
    • Note: Methyl ester is preferred over ethyl ester to reduce steric bulk and speed up the reaction.

  • Reaction: Stir at 70-80°C for 4-6 hours. Monitor by HPLC (Target diketone appears at higher RT than acetophenone).

  • Quench: Cool to 10°C. Slowly quench with 10% HCl (aq) until pH < 3. Caution: Exothermic.

  • Workup: Separate phases. Extract the aqueous layer with MTBE. Combine organics and wash with Brine.

  • Isolation: Concentrate the organic phase under vacuum to yield the crude diketone as a reddish oil.

    • Purification: The crude oil is typically >90% pure and suitable for the next step without distillation.

Step 2: Regioselective Cyclocondensation

Objective: Formation of the pyrazole ring with >95:5 regioselectivity. Critical Parameter: Temperature control during addition to favor kinetic attack.

ReagentEquiv.[1][2][3][4]RoleHazards
Crude Diketone 1.0Substrate-
Phenylhydrazine 1.05NucleophileToxic, Carcinogen, Skin Sensitizer
Ethanol (Abs.) 8 VolSolventFlammable
Acetic Acid (Glacial) 0.1CatalystCorrosive

Protocol:

  • Dissolution: Dissolve the crude 1-phenylheptane-1,3-dione in Ethanol (8 volumes) in the reactor. Add Acetic Acid (0.1 equiv) .

  • Temperature Set: Adjust

    
     to 15-20°C .
    
    • Scientific Rationale: Lower temperature during the initial mixing favors the kinetic attack of hydrazine on the aliphatic carbonyl (C3) over the aromatic carbonyl (C1).

  • Controlled Addition: Add Phenylhydrazine (1.05 equiv) dropwise over 2 hours.

    • Safety: Phenylhydrazine is highly toxic.[5][6][7][8][9] Use a closed addition funnel or pump. Ensure scrubber is active for any fumes.

    • Exotherm: Maintain

      
      .
      
  • Cyclization: Once addition is complete, stir at 20°C for 1 hour, then slowly heat to Reflux (78°C) for 3 hours.

    • Reflux drives the dehydration and aromatization steps.

  • Monitoring: HPLC should show consumption of diketone and appearance of the pyrazole peak.

  • Workup & Crystallization:

    • Cool the mixture to room temperature.

    • Remove ~70% of Ethanol via vacuum distillation.

    • Add Water (3 volumes) slowly to the residue while stirring. The product should precipitate as a solid.[2]

    • Cool to 0-5°C and age for 2 hours.

    • Filtration: Filter the solid.[1] Wash the cake with cold Water/Ethanol (4:1) to remove residual hydrazine and acetic acid.

Purification & Quality Control

For pharmaceutical applications, removing the regioisomer (1,3-diphenyl) and residual hydrazine is critical.

Recrystallization Strategy: If the crude purity is <98% or the isomer ratio is unsatisfactory:

  • Solvent System: Heptane / Ethyl Acetate (9:1) or Ethanol / Water (re-slurry) .

  • Procedure: Dissolve crude solid in minimum hot Ethyl Acetate. Slowly add Heptane until cloudy. Cool to ambient, then 0°C.

  • Efficiency: The 1,5-isomer typically crystallizes more readily due to higher symmetry and packing efficiency compared to the oily/lower-melting 1,3-isomer.

Analytical Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 99.0% area.

  • Isomer Ratio (1,5 vs 1,3): > 99:1.

  • Residual Hydrazine: < 10 ppm (Genotoxic impurity control).

Safety & Hazard Management

Phenylhydrazine Handling (Critical):

  • Toxicity: Phenylhydrazine is a hemolytic agent and potential carcinogen. It can be absorbed through skin.[10]

  • Engineering Controls: All transfers must occur in a closed system. Use double-gloved (Laminate/Nitrile) protection.

  • Waste: All mother liquors containing hydrazine traces must be treated with bleach (Sodium Hypochlorite) to oxidize hydrazine to Nitrogen before disposal.

SafetyWorkflow Start Phenylhydrazine Handling PPE PPE: Full Suit, Resp, Double Gloves Start->PPE Containment Closed System / Fume Hood PPE->Containment Reaction Reaction Process Containment->Reaction Waste Waste Stream (Mother Liquor) Reaction->Waste Treatment Oxidation (Bleach/NaOCl) Waste->Treatment Destruction of Hydrazine Disposal Chemical Waste Disposal Treatment->Disposal

Figure 2: Safety workflow for handling Phenylhydrazine and waste treatment.

References

  • Regioselectivity of Pyrazole Synthesis: Synthesis of 1,5-diarylpyrazoles: The reaction of arylhydrazines with 1-aryl-1,3-diketones typically favors the 1,5-diaryl isomer due to initial attack at the aliphatic carbonyl. Source:Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1,5-diarylpyrazoles". (General consensus in heterocycle synthesis).
  • Phenylhydrazine Safety

    • Safety Data Sheet (SDS): Phenylhydrazine is classified as a Carcinogen Category 1B and Acute Toxicant.[5]

    • Source: ThermoFisher Scientific.

  • Purification of Pyrazole Isomers

    • Chromatographic Separation: While column chromatography separates isomers, crystalliz
    • Source: BenchChem Application Notes.

  • Reaction Mechanism

    • Knorr Synthesis Variants: Detailed mechanistic studies confirm the stepwise formation of hydrazone intermediates.[11]

    • Source:Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 3-butyl-1,5-diphenyl-1H-pyrazole using column chromatography

Topic: Purification of Crude 3-Butyl-1,5-Diphenyl-1H-Pyrazole Ticket ID: PYR-SEP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude 3-Butyl-1,5-Diphenyl-1H-Pyrazole Ticket ID: PYR-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the purification support module. You are likely here because your synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole (via condensation of a 1,3-diketone with phenylhydrazine) has yielded a crude mixture containing the target 1,5-isomer, the unwanted 1,3-regioisomer, and unreacted hydrazine/diketone.

The butyl chain at the C3 position adds significant lipophilicity ("grease") to the molecule, often resulting in an oil or low-melting solid that resists simple crystallization. Furthermore, the basic nitrogen in the pyrazole ring often interacts with acidic silanols on silica gel, causing peak tailing that ruins resolution.

This guide addresses these specific challenges using a Flash Column Chromatography workflow.

Module 1: Sample Preparation & Loading

Q: My crude product is a sticky, viscous oil. Can I just dissolve it in DCM and load it?

A: Avoid liquid loading with strong solvents like DCM if possible. While Dichloromethane (DCM) dissolves your compound well, it is a "strong" solvent in normal phase chromatography. Loading a large volume of DCM onto a Hexane-equilibrated column causes band broadening . Your compound will wash down the column in a wide band before the gradient even starts, causing it to co-elute with impurities.

Recommended Protocol: Dry Loading Because your compound has a butyl chain and two phenyl rings, it is robust.

  • Dissolve the crude oil in a minimal amount of DCM.

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

This concentrates your sample into a tight band, maximizing the resolution between the 1,3- and 1,5-isomers.

Decision Matrix: Loading Strategy

LoadingStrategy Figure 1: Sample Loading Decision Matrix for Lipophilic Pyrazoles Start Analyze Crude State IsSolid Is it a free-flowing solid? Start->IsSolid IsOil Is it a sticky oil/gum? Start->IsOil Solubility Soluble in Hexane? IsSolid->Solubility DryLoad Dry Load (Adsorb on Silica) IsOil->DryLoad Preferred for Resolution LiquidLoad Liquid Load (Dissolve in Hexane/Min. Toluene) Solubility->LiquidLoad Yes Solubility->DryLoad No (Requires DCM/EtOAc)

Module 2: The Mobile Phase & Tailing

Q: My peaks are streaking (tailing) badly. Is my column overloaded?

A: Likely not overloaded. You are fighting Silanol interactions. Pyrazoles are weak bases. The lone pair on the


 nitrogen (N2) can hydrogen bond with the acidic silanol (

) groups on the silica surface. This reversible binding causes the "tail" seen on your chromatogram.

The Fix: Base Deactivation You must block these silanol sites.

  • Additive: Add 1% Triethylamine (TEA) to your mobile phase solvents (both the Hexane and the Ethyl Acetate reservoirs).

  • Mechanism: TEA is a stronger base than your pyrazole. It preferentially binds to the silanol sites, effectively "capping" them and allowing your pyrazole to elute as a sharp, symmetrical band [1].

Note: If you use TEA, you cannot use UV detection below 240nm effectively due to high background absorbance. Fortunately, diphenylpyrazoles absorb strongly at 254nm.

Q: What solvent system should I use?

A: Hexane/Ethyl Acetate (Hex/EtOAc). Due to the lipophilic butyl group, your compound will be relatively non-polar.[1]

  • Scouting: Run a TLC in 10% EtOAc in Hexane.

  • Target: You want an

    
     of ~0.25 - 0.35 for the target spot.
    
  • Gradient: Start at 0% EtOAc and ramp to 20% EtOAc over 10-15 column volumes (CV).

Module 3: Regioisomer Separation (The Critical Step)

Q: I see two spots very close together. Which one is my 1,5-isomer?

A: The 1,5-isomer usually elutes BEFORE the 1,3-isomer.

Scientific Rationale:

  • 1,3-Diphenyl isomer: The phenyl rings are separated. The molecule can adopt a relatively planar conformation, allowing for extended conjugation. This planar surface interacts more strongly with the silica, increasing retention (lower

    
    ).
    
  • 1,5-Diphenyl isomer: The phenyl ring at C5 and the phenyl ring at N1 are sterically crowded. This forces the phenyl rings to twist out of the plane of the pyrazole core [2]. This "twisted," more globular shape reduces the accessible polar surface area, causing it to elute faster (higher

    
    ).
    

Caution: This is a heuristic. Substituents can alter this. You must validate fractions using NMR (see Module 4).

Separation Workflow

SeparationLogic Figure 2: Chromatography Logic for Regioisomer Separation Crude Crude Mixture (1,3- & 1,5-isomers) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Crude->TLC RfCheck Delta Rf > 0.1? TLC->RfCheck Standard Standard Flash (0-20% Gradient) RfCheck->Standard Yes Shallow Isocratic Hold (Hold at Rf 0.2 %B) RfCheck->Shallow No (Difficult Sep) Elution Elution Order (Likely 1,5 then 1,3) Standard->Elution Shallow->Elution

Module 4: Validation & Troubleshooting

Q: How do I definitively prove I have the 1,5-isomer and not the 1,3-isomer?

A: 1H-NMR (NOESY) is the gold standard. Mass spectrometry cannot distinguish these isomers (same mass). Standard 1H-NMR is often ambiguous.

The NOE Experiment:

  • 1,5-Isomer: You should see a Nuclear Overhauser Effect (NOE) cross-peak between the N-Phenyl ortho-protons and the C5-Phenyl ortho-protons (or the C5-substituent protons if C5 was the butyl group). In your case (1,5-diphenyl), the two phenyl rings are adjacent.

  • 1,3-Isomer: The N-Phenyl and C3-Phenyl are separated by the C5-H (or C5-Butyl). You will NOT see a cross-peak between the two phenyl rings.

Summary of Physicochemical Properties
Property1,5-Diphenyl Isomer1,3-Diphenyl Isomer
Sterics Crowded (Twisted)Less Crowded (Planar)
Polarity Generally Lower (Higher

)
Generally Higher (Lower

)
TLC Spot Top Spot (Usually)Bottom Spot (Usually)
UV Abs

often blue-shifted (less conjugation)

often red-shifted (more conjugation)

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • L. Clavier et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta. Retrieved from [Link]

  • Phenomenex. (2025).[2][3] LC Technical Tip: Overcoming Peak Tailing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-butyl-1,5-diphenyl-1H-pyrazole

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the effective recrystallization of 3-butyl-1,5-diphenyl-1H-pyrazole. Our approach is grounded in fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the effective recrystallization of 3-butyl-1,5-diphenyl-1H-pyrazole. Our approach is grounded in fundamental chemical principles to ensure you can logically diagnose and solve purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 3-butyl-1,5-diphenyl-1H-pyrazole.

Question: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer:

"Oiling out" occurs when the solute's solubility at the solution's boiling point exceeds its solubility at the melting point of the solid. This is common for compounds with relatively low melting points or when the solution is cooled too rapidly. The oily layer is simply a supersaturated, supercooled liquid of your compound.

  • Causality: The two phenyl groups and the butyl chain on your pyrazole derivative contribute to its lipophilic nature, potentially lowering its melting point and increasing its solubility in organic solvents. Rapid cooling does not provide the necessary time for the ordered crystal lattice to form.

  • Step-by-Step Solution:

    • Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.

    • Add More "Good" Solvent: Add a small, measured amount (e.g., 10-20% of the initial volume) of the primary ("good") solvent to decrease the saturation level slightly.

    • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it within a larger beaker) to drastically slow the cooling rate. Allowing the solution to cool to room temperature over several hours is ideal.

    • Induce Crystallization: If crystals still do not form, gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be too effective. Re-evaluate your solvent choice using the screening table below. A less powerful "good" solvent or a different "poor" solvent (anti-solvent) may be required.

Question: I have a very low recovery of my purified product. How can I improve the yield?

Answer:

Low recovery is typically due to using an excessive amount of solvent or premature crystallization during a hot filtration step.

  • Causality: Every solvent, even at low temperatures, will dissolve some amount of your product. Using the absolute minimum volume of hot solvent required to dissolve the compound is paramount for maximizing yield.

  • Step-by-Step Solution:

    • Minimize Solvent Volume: During the initial dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves.

    • Optimize Cooling: After crystallization at room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour. The solubility of your compound will decrease significantly at lower temperatures, causing more of it to crystallize out of the solution.[1]

    • Efficient Filtration: Use a Büchner funnel for vacuum filtration to remove as much of the solvent (the "mother liquor") as possible.

    • Wash Crystals Correctly: Wash the collected crystals with a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve a portion of your purified product.

    • Recover a Second Crop: The mother liquor can be concentrated (e.g., by boiling off about half the solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.

Question: My solution has cooled, but no crystals have formed. What's wrong?

Answer:

The failure to crystallize upon cooling indicates that a supersaturated solution has formed. The system lacks the activation energy needed to initiate nucleation (the formation of the first seed crystals).

  • Causality: A very clean solution, free from dust particles or other nucleation sites, can remain in a metastable supersaturated state.

  • Step-by-Step Solution:

    • Scratch the Flask: As mentioned previously, scratching the inner surface of the flask with a glass rod is the most common and effective method to induce crystallization.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. This will act as a template for further crystal growth.

    • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period. Drastically reducing the temperature can often force nucleation.[2]

    • Increase Concentration: If the solution is simply not saturated enough, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Introduce an Anti-Solvent (for single-solvent systems): If you are using a single solvent, you can add a "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), then warm it until it becomes clear again before allowing it to cool slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-butyl-1,5-diphenyl-1H-pyrazole?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Given the lipophilic nature of 3-butyl-1,5-diphenyl-1H-pyrazole, a systematic screening is the best approach. Start with solvents of intermediate polarity like ethanol or isopropanol, or consider a binary solvent system.

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassExample SolventExpected RoleRationale & Comments
Alcohols Ethanol, IsopropanolGood SolventOften effective for pyrazole derivatives.[3][4] The polarity can be easily adjusted by adding water as an anti-solvent.
Aromatic TolueneGood SolventThe aromatic nature of toluene will effectively solvate the phenyl rings of the pyrazole. Often paired with hexane as an anti-solvent.
Ketones AcetoneGood SolventA versatile polar aprotic solvent. Can be paired with hexanes or water.[5]
Ethers Diethyl Ether, THFGood SolventUse with caution due to high volatility and flammability. Often used in a binary system with a non-polar anti-solvent.[6]
Alkanes Hexane, HeptanePoor Solvent / Anti-SolventThe non-polar nature is unlikely to dissolve the pyrazole core well, making it an excellent anti-solvent when paired with a more polar "good" solvent.
Water WaterPoor Solvent / Anti-SolventDue to the compound's high lipophilicity, water will be a very poor solvent and is an ideal anti-solvent to use with alcohols.[7]

Q2: When should I use a binary (two-solvent) system instead of a single solvent?

A binary solvent system is ideal when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[2] This is a very common scenario. You use a "good" solvent in which the compound is readily soluble, and a "poor" (or "anti-") solvent in which the compound is nearly insoluble. The two solvents must be miscible with each other (e.g., ethanol and water).[2][7]

Q3: How do I confirm the purity of my recrystallized product?

Purity should be assessed using at least two methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2 °C). Impurities depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run the crude material and the recrystallized product side-by-side to visually confirm the removal of impurities.

Experimental Protocol: Binary Solvent Recrystallization

This protocol uses an Ethanol/Water system, a common and effective choice for many pyrazole derivatives.[4]

Methodology:

  • Dissolution: Place the crude 3-butyl-1,5-diphenyl-1H-pyrazole (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add a minimal volume of ethanol and begin heating the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely in the boiling solvent. It is critical to avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the product from crystallizing prematurely in the funnel.[1][2]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water (the "poor" solvent) dropwise with swirling until the solution remains faintly turbid. This indicates you have reached the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Large, well-formed crystals should appear.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., a 50:50 mix).

  • Drying: Dry the crystals thoroughly. Air drying on the filter paper followed by drying in a vacuum oven is recommended.

  • Analysis: Determine the mass and melting point of the dried crystals and check their purity by TLC.

Visualized Workflow

The following diagram outlines the logical workflow for troubleshooting and performing an effective recrystallization.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Volume of Hot 'Good' Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes add_antisolvent Add 'Poor' Solvent (Anti-Solvent) to Turbidity hot_filter_q->add_antisolvent No hot_filter->add_antisolvent cool Cool Slowly to Room Temperature add_antisolvent->cool crystals_form_q Crystals Formed? cool->crystals_form_q oiling_out_q Compound 'Oiled Out'? crystals_form_q->oiling_out_q No ice_bath Cool in Ice Bath (≥30 min) crystals_form_q->ice_bath Yes induce Induce Crystallization (Scratch / Seed Crystal) induce->cool oiling_out_q->induce No (Supersaturated) troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat 2. Add more 'good' solvent 3. Ensure very slow cooling oiling_out_q->troubleshoot_oil Yes troubleshoot_oil->cool isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash_dry Wash with Cold Solvent & Dry Thoroughly isolate->wash_dry end Pure Crystalline Product wash_dry->end

Caption: Recrystallization workflow and troubleshooting logic.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
  • BenchChem. (2025).
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Tech Support.
  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?".
  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem Tech Support.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Merino, P., et al. (2014). Answers to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?".
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Diphenylpyrazole Synthesis Optimization

Topic: Optimizing Catalyst Selection for Diphenylpyrazole Synthesis Ticket ID: DPS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Overview: The Diphenylpyrazole Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for Diphenylpyrazole Synthesis Ticket ID: DPS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Diphenylpyrazole Challenge

Welcome to the technical support center. You are likely here because your diphenylpyrazole synthesis—a critical scaffold for COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors—is suffering from one of three issues: poor regioselectivity (1,3- vs. 1,5-isomer mixtures), catalyst deactivation (Pd black formation), or stalled kinetics during late-stage functionalization.

This guide moves beyond generic textbook condensation methods. We focus on catalytic interventions that force thermodynamic or kinetic control to yield the specific isomer you require.

Module 1: Regioselectivity Troubleshooting (De Novo Synthesis)

User Question: "I am using standard hydrazine condensation with a 1,3-diketone, but I keep getting a mixture of 1,3-diphenyl and 1,5-diphenyl isomers. How do I force selectivity?"

Technical Diagnosis: Standard Knorr synthesis relies on the subtle electronic differences between the two carbonyls, which is often insufficient for high selectivity. You must switch to a catalytically controlled or stepwise pathway.

Solution A: Target 1,3,5-Trisubstituted Pyrazoles (1,5-Diphenyl dominant)

Protocol: Base-Mediated Cyclization of Tosylhydrazones and Alkynes. Mechanism: This avoids the diketone intermediate entirely. The reaction proceeds via a diazo intermediate generated in situ, followed by [3+2] cycloaddition.

ParameterOptimized ConditionTechnical Rationale
Catalyst/Base t-BuOK (2.5 equiv) Acts as a base to generate the diazo species from tosylhydrazone.
Additive 18-Crown-6 (20 mol%) CRITICAL: Sequesters Potassium ions, increasing the basicity and solubility of t-BuOK, significantly boosting yield.
Solvent PyridineStabilizes the intermediate species.
Temp 80 °CSufficient for diazo generation without rapid decomposition.

Step-by-Step Protocol:

  • Charge a reaction vial with N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.2 equiv), t-BuOK (2.5 equiv), and 18-Crown-6 (0.2 equiv).

  • Add anhydrous Pyridine (0.1 M concentration).

  • Stir at 80 °C for 3–5 hours under Argon.

  • Checkpoint: Monitor TLC. If the diazo intermediate persists, increase temp to 90 °C.

Solution B: Target 1,3,4,5-Tetrasubstituted Pyrazoles (Regio-defined)

Protocol: Acid-Assisted Reaction of N-Arylhydrazones and Nitroolefins. Catalyst: Trifluoroacetic Acid (TFA) in Trifluoroethanol (TFE).

  • Why this works: Instead of a concerted [3+2] which can be promiscuous, this forces a stepwise nucleophilic attack followed by cyclization and elimination of HNO2.[1] The solvent system (TFE) is crucial for hydrogen-bond activation of the nitroolefin.

Module 2: Late-Stage Functionalization (C-H Activation)

User Question: "I have a pre-formed N-phenylpyrazole. I need to arylate the C5 position to make a 1,5-diphenyl derivative, but my Palladium catalyst dies (turns black) before conversion is complete."

Technical Diagnosis: The N-phenyl ring acts as a directing group, but the C5 position is sterically crowded. "Pd black" indicates the catalyst is aggregating because the oxidative addition/reductive elimination cycle is too slow, or the ligand is dissociating.

Optimized Catalyst System: The "Buchwald-Type" Approach

Recommended System:

  • Precursor: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos or XPhos (10 mol%)

  • Oxidant (if oxidative coupling): Ag₂CO₃ or Cu(OAc)₂

  • Solvent: Dioxane/DMSO (4:1)

Troubleshooting the "Black Precipitate": If you see Pd black, your ligand is not bulky or electron-rich enough to stabilize the Pd(0) species.

  • Switch Ligand: Move to P(t-Bu)₃ or a bulky biaryl phosphine (JohnPhos). These bulky ligands facilitate the difficult reductive elimination step at the crowded C5 position.

  • Add Pivalic Acid (30 mol%): This acts as a proton shuttle (CMD mechanism - Concerted Metallation-Deprotonation), lowering the energy barrier for the C-H bond cleavage.

Module 3: Lewis Acid Catalysis for Condensation

User Question: "I must use the condensation method (hydrazine + diketone) due to material availability. How do I improve the yield and kinetics?"

Technical Diagnosis: Uncatalyzed condensation is slow and often stalls at the hydrazone intermediate. You need a Lewis Acid to activate the carbonyl and stabilize the enol tautomer.[2][3]

Protocol: SmCl₃ Catalyzed Synthesis Samarium(III) chloride is superior to standard acids (HCl/AcOH) because it coordinates bidentately to the 1,3-diketone, locking it in the reactive conformation.

Step-by-Step:

  • Mix 1,3-diketone (1 mmol) and Hydrazine (1 mmol) in Ethanol.

  • Add SmCl₃·6H₂O (5-10 mol%) .

  • Stir at Room Temperature (or mild reflux 50 °C).

  • Result: Reaction times drop from 12 hours to <30 minutes. The catalyst can often be recovered.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for selecting the correct synthetic pathway based on your regioselectivity needs.

Diphenylpyrazole_Optimization Start Start: Target Molecule Decision1 Requirement: De Novo Ring Formation or Late-Stage Functionalization? Start->Decision1 DeNovo De Novo Synthesis Decision1->DeNovo Building Ring LateStage Late-Stage (C-H Activation) Decision1->LateStage Adding Aryl Group RegioQ Regioselectivity Needed? DeNovo->RegioQ CH_Method Method: Pd-Catalyzed C5 Arylation Catalyst: Pd(OAc)2 + DavePhos Additive: Pivalic Acid (CMD) LateStage->CH_Method Path13 Target: 1,3-Diphenyl (Steric Control) RegioQ->Path13 1,3-Isomer Path15 Target: 1,5-Diphenyl (Electronic Control) RegioQ->Path15 1,5-Isomer Sol13 Method: Nitroolefin + Hydrazone Catalyst: TFA/TFE Mechanism: Stepwise Cycloaddition Path13->Sol13 Sol15 Method: Tosylhydrazone + Alkyne Catalyst: t-BuOK + 18-Crown-6 Mechanism: In situ Diazo [3+2] Path15->Sol15

Caption: Decision tree for selecting catalytic systems based on regiochemical targets (1,3 vs 1,5 isomers) and synthetic stage.

FAQ: Rapid Fire Troubleshooting

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: Exotherm management. The formation of pyrazoles is exothermic. On a larger scale, the heat accumulation degrades the catalyst (especially in Pd-catalyzed C-H activation).

  • Fix: Add the oxidant/base in portions over 1 hour, or use a flow chemistry setup for the condensation step.

Q: I cannot separate the 1,3 and 1,5 isomers by column chromatography. A: This is common due to similar polarity.

  • Fix: Do not rely on silica alone. Use Regioselective Synthesis (Module 1) to avoid the mixture entirely. If you already have a mixture, try recrystallization from Ethanol/Water (9:1); the 1,5-isomer is often more crystalline due to symmetry/packing.

Q: Can I use CuI instead of Pd for arylation? A: Yes, for N-arylation (Ullmann-type), but not efficiently for C-H arylation on the ring carbons. For C-H activation, Pd or Ru is required.[4] CuI is best reserved for synthesizing the pyrazole from hydrazones (Source 1.1).

References
  • Copper-Catalyzed Regioselective Synthesis: Ma, C., Li, Y., Wen, P., Yan, R., Ren, Z., & Huang, G. (2011). Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates. Synlett, 1321-1323. [5][6][7]

  • Lewis Acid (SmCl3) Catalysis: Shen, Z. L., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. 3[5][6][7][8][9]

  • Regioselective 1,3,5-Trisubstituted Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014).[10] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.[10] 10

  • Acid-Assisted Nitroolefin Method: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73, 2412-2415.[1] 1[3][5][6][7][8][11]

  • Pd-Catalyzed C-H Activation: Various Authors. (2015).[11] Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. PubMed. 11[5][6][7][9]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Characterization: 3-butyl-1,5-diphenyl-1H-pyrazole

Executive Summary This guide details the structural assignment of 3-butyl-1,5-diphenyl-1H-pyrazole , a specific regioisomer formed from the condensation of 1-phenylheptane-1,3-dione with phenylhydrazine. The core analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural assignment of 3-butyl-1,5-diphenyl-1H-pyrazole , a specific regioisomer formed from the condensation of 1-phenylheptane-1,3-dione with phenylhydrazine.

The core analytical challenge in this synthesis is distinguishing the target 1,5-diphenyl isomer (kinetic and often thermodynamic product under acid catalysis) from its 1,3-diphenyl regioisomer. This guide provides a self-validating NMR workflow to unequivocally confirm the 1,5-substitution pattern, utilizing the specific shielding effects caused by the non-coplanar arrangement of the N-phenyl and C5-phenyl rings.

Comparative Analysis: 1,5-Isomer vs. 1,3-Isomer

The distinction relies on detecting the spatial and electronic consequences of the N1-substituent interacting with the C5-substituent.

FeatureTarget: 1,5-Diphenyl Isomer Alternative: 1,3-Diphenyl Isomer
Steric Environment Crowded: N1-Phenyl and C5-Phenyl clash.Open: N1-Phenyl and C5-Butyl are less sterically demanding.
Conformation Rings twist out of plane (~40-60° torsion).Rings are more coplanar.
1H NMR Effect Shielding: Phenyl protons appear upfield (6.9–7.3 ppm) due to mutual ring current effects.Deshielding: Phenyl protons appear typical (7.3–7.8 ppm).
NOESY Signal Strong correlation between N1-Ph (ortho) and C5-Ph (ortho).No such correlation (groups are distant).
C3 vs C5 Shift C3 (C=N) is deshielded (~149 ppm) relative to C5 (~143 ppm).C3 (C=N, Ph-subst) is deshielded (~150 ppm); C5 (Alkyl-subst) is significantly upfield.

Part 1: Experimental Protocol

Synthesis Context (Regioselectivity)
  • Reaction: Condensation of 1-phenylheptane-1,3-dione with phenylhydrazine.

  • Mechanism: The hydrazine NH2 preferentially attacks the most electrophilic carbonyl. In 1-phenyl-1,3-diketones, the aliphatic carbonyl (C3 of the dione) is often more reactive than the conjugated benzoyl carbonyl (C1 of the dione), leading to the formation of the 1,5-diphenyl isomer.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the twisted dipole.

NMR Sample Preparation

To ensure high-resolution splitting patterns essential for assignment:

  • Solvent: Dissolve 10-15 mg of purified compound in 0.6 mL CDCl₃ (99.8% D).

    • Note: DMSO-d₆ is a viable alternative but may broaden exchangeable signals; CDCl₃ provides sharper resolution for the butyl chain multiplets.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug to remove suspended silica or salts which degrade line shape.

Acquisition Parameters (400 MHz or higher)
  • 1H NMR: Spectral width -2 to 14 ppm; Relaxation delay (d1) ≥ 2.0s to ensure accurate integration of aromatic protons.

  • 13C NMR: Proton-decoupled; d1 ≥ 2.0s.

  • 2D Experiments:

    • COSY: Gradient-selected (gCOSY) for butyl chain connectivity.

    • HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂).

    • NOESY: Mixing time (tm) = 500ms. Critical for proving the 1,5-arrangement.

Part 2: Spectral Assignment & Results

1H NMR Assignment (400 MHz, CDCl₃)

The butyl group serves as an aliphatic anchor, while the H4 proton is the diagnostic pyrazole marker.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
H-4 6.35 - 6.45 Singlet1HCharacteristic pyrazole C4-H. Sharp singlet confirms no vicinal coupling.
N-Ph (o) 7.20 - 7.30Multiplet2HShielded by C5-Ph ring current (Diagnostic of 1,5-isomer).
C5-Ph (o) 7.20 - 7.30Multiplet2HShielded by N-Ph ring current.
Ar-H (m,p) 7.30 - 7.45Multiplet6HOverlapping meta/para protons of both phenyl rings.
Butyl-α 2.68 - 2.75Triplet (

Hz)
2H

-methylene attached to Pyrazole C3.
Butyl-β 1.65 - 1.75Quintet2H

-methylene.
Butyl-γ 1.35 - 1.45Sextet2H

-methylene.
Butyl-δ 0.92 - 0.98Triplet (

Hz)
3HTerminal methyl group.

Expert Insight: In the 1,3-diphenyl isomer, the phenyl protons typically resonate further downfield (7.4–7.8 ppm) because the rings are coplanar and desheilded. The "bunching" of aromatic signals in the 7.2–7.3 range is a hallmark of the 1,5-diphenyl twist.

13C NMR Assignment (100 MHz, CDCl₃)

Differentiation of C3 and C5 is based on the intrinsic chemical shift difference between the imine-like (C=N) and amine-like (C-N) environments.

PositionShift (δ, ppm)TypeAssignment Logic
C3 153.0 - 154.0 C_qAzomethine carbon (C=N). Deshielded. Confirmed by HMBC to Butyl-

.
C5 143.0 - 144.0 C_qAmine-adjacent carbon (C-N). Shielded relative to C3.
N-Ph (ipso) ~139.5C_qN-linked aromatic carbon.
C5-Ph (ipso) ~130.0C_qC-linked aromatic carbon.
Ar-CH 125.0 - 129.0CHAromatic signals.
C4 106.0 - 107.5 CHPyrazole C4. Highly shielded enamine-like carbon.
Butyl-α 28.0 - 29.0CH₂Attached to aromatic ring.
Butyl-β 31.5 - 32.0CH₂
Butyl-γ 22.0 - 22.5CH₂
Butyl-δ 13.8 - 14.1CH₃Terminal methyl.

Part 3: Visualization & Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical progression from raw data to definitive structural proof.

NMR_Workflow Start Crude Product (Mixture of Isomers) Step1 1H NMR (1D) Identify H4 Singlet & Butyl Chain Start->Step1 Decision Aromatic Region Analysis Are signals shielded (7.2-7.3 ppm)? Step1->Decision Step2 NOESY (2D) Check N-Ph / C5-Ph Proximity Decision->Step2 Yes (Shielded) Result2 CONFIRMED: 1,3-Diphenyl (Planar Conformation) Decision->Result2 No (Deshielded >7.4) Step3 HMBC (2D) Link Butyl-alpha to C3 Step2->Step3 Result1 CONFIRMED: 1,5-Diphenyl (Twisted Conformation) Step3->Result1

Caption: Logical decision tree for distinguishing pyrazole regioisomers using NMR observables.

Diagram 2: Mechanistic NOE Correlations

The definitive proof of the 1,5-isomer is the NOE correlation between the two phenyl rings, which is impossible in the 1,3-isomer.

NOE_Logic N_Ph_Ortho N-Phenyl (Ortho-H) C5_Ph_Ortho C5-Phenyl (Ortho-H) N_Ph_Ortho->C5_Ph_Ortho Strong NOE (Diagnostic for 1,5-isomer) H4 H4 Proton C5_Ph_Ortho->H4 Weak NOE Butyl_Alpha Butyl (Alpha-H) Butyl_Alpha->H4 Strong NOE N1 N1 C5 C5 C3 C3

Caption: Key NOESY correlations. The red dashed line represents the spatial proximity unique to the 1,5-diphenyl scaffold.

References

  • Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Claramunt, R. M., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters. (Provides foundational shifts for 3,5-diphenylpyrazole systems). Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. Link

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances. (Contains experimental data for 1,5-diphenyl-3-substituted analogs). Link

Comparative

Comparative Guide: 3-butyl-1,5-diphenyl-1H-pyrazole (BDPP) vs. Standard p38 MAP Kinase Inhibitors

Executive Summary: The Pyrazole Shift The inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) has evolved from the early imidazole-based "tool compounds" (e.g., SB203580) to more sophisticated scaffolds designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Shift

The inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) has evolved from the early imidazole-based "tool compounds" (e.g., SB203580) to more sophisticated scaffolds designed to overcome clinical attrition due to liver toxicity and poor selectivity.

This guide evaluates 3-butyl-1,5-diphenyl-1H-pyrazole (referred to herein as BDPP ), a representative of the lipophilic 1,5-diarylpyrazole class. We compare its performance, binding kinetics, and selectivity profile against the industry standards:

  • SB203580: The classic Type I imidazole inhibitor (Gold Standard for in vitro use).

  • BIRB-796 (Doramapimod): The advanced Type II urea-pyrazole inhibitor (Clinical Standard).

Key Finding: While SB203580 remains the primary reagent for acute in vitro pathway validation, pyrazole-based inhibitors like BDPP and BIRB-796 offer superior cytochrome P450 (CYP) selectivity and longer residence times, making them more predictive for in vivo efficacy and safety studies.

Technical Comparison: BDPP vs. The Field

The following data synthesizes Structure-Activity Relationship (SAR) studies involving 1,5-diarylpyrazoles compared to established benchmarks.

Feature3-butyl-1,5-diphenyl-1H-pyrazole (BDPP) SB203580 (Standard) BIRB-796 (Doramapimod)
Chemical Class 1,5-Diarylpyrazole4,5-DiarylimidazoleN-Pyrazole-N'-Urea
Binding Mode Type I / Hybrid (ATP Competitive)Type I (ATP Competitive)Type II (Allosteric/DFG-out)
p38

IC

~10–50 nM (Estimated based on scaffold*)48 nM38 nM
Kinase Selectivity High (p38

over JNK/ERK)
Moderate (Inhibits CK1, RIPK2)Very High (p38

& JNK2)
CYP450 Liability Low (Designed to reduce heme coordination)High (Coordinates heme iron via imidazole N)Low
Primary Utility SAR Probing / Hydrophobic Pocket StudyAcute Pathway Validation (Cell/Lysate)Clinical Translation / Residence Time Studies

*Note: IC50 values for BDPP are extrapolated from homologous 3-alkyl-1,5-diphenyl pyrazole series described in literature (Laufer et al.). Specific potency depends on the exact alkyl chain conformation.

Mechanistic Insight: The "Hydrophobic Switch"

The 1,5-diphenyl pyrazole core of BDPP is structurally distinct from the 4,5-diphenyl imidazole of SB203580.

  • SB203580: The imidazole nitrogen forms a hydrogen bond with the hinge region (Met109) but also coordinates with the heme iron of CYP450 enzymes, causing liver toxicity.

  • BDPP (Pyrazole): The pyrazole ring reduces basicity, diminishing CYP interaction. The 3-butyl group is a critical "hydrophobic anchor." In Type I binding, it occupies the hydrophobic pocket I, mimicking the ribose/phosphate region of ATP. In optimized derivatives (like BIRB precursors), bulky groups at this position (e.g., tert-butyl) force the kinase into a DFG-out conformation, slowing dissociation rates.

Visualizing the Signaling Cascade

To understand where these inhibitors act, we must visualize the p38 MAPK phosphorylation cascade. p38 inhibitors block the transfer of phosphate to downstream effectors like MAPKAPK2 (MK2) and Hsp27 .

p38_Signaling cluster_legend Mechanism of Action Stimulus Stress / LPS / Cytokines MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of BDPP/SB203580) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Inhibited by BDPP ATF2 ATF2 (Transcription) p38->ATF2 Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 Phosphorylation (Ser82) TNF TNF-alpha / IL-1beta (Inflammation) MK2->TNF mRNA Stabilization ATF2->TNF Gene Expression Legend BDPP and SB203580 compete with ATP at the p38 active site, preventing phosphorylation of MK2 and ATF2.

Figure 1: The p38 MAPK Signaling Cascade.[1][2][3] BDPP acts at the p38 node, preventing the phosphorylation of MK2 and subsequent cytokine production.

Experimental Protocols for Validation

To validate BDPP against SB203580, you must use assays that measure functional inhibition (downstream phosphorylation) rather than just upstream activation, as Type I inhibitors do not prevent p38's own phosphorylation by MKK3/6 (and may even cause hyper-phosphorylation due to feedback loop loss).

Protocol A: Cellular Potency (THP-1 TNF- Release)

The Gold Standard for p38 inhibitor validation.

Materials:

  • THP-1 Monocytes (ATCC TIB-202)

  • LPS (Lipopolysaccharide, E. coli O111:B4)

  • Human TNF-

    
     ELISA Kit
    
  • Test Compounds: BDPP, SB203580 (Positive Control)

Workflow:

  • Differentiation (Optional): Differentiate THP-1 cells with PMA (100 nM) for 24h if macrophage-like phenotype is desired, or use in suspension.

  • Seeding: Plate cells at

    
     cells/well in 24-well plates in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Add inhibitors (BDPP, SB203580) in serial dilutions (e.g., 1 nM to 10

    
    M) for 1 hour  prior to stimulation. Crucial: Ensure DMSO concentration is <0.1%.
    
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) and incubate for 4 hours  at 37°C.
    
  • Harvest: Centrifuge plates (1000 rpm, 5 min) and collect supernatant.

  • Quantification: Analyze supernatant via ELISA for TNF-

    
    .
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine EC

    
    .
    
Protocol B: Western Blot for Target Engagement

Validates that the kinase activity is blocked, not just the cytokine release.

Target: Phospho-Hsp27 (Ser82) or Phospho-MAPKAPK-2 (Thr334). Do NOT rely solely on Phospho-p38 levels, as inhibitors often increase p-p38 levels by blocking the negative feedback loop (phosphatase activation).

  • Treat cells as above (Protocol A).

  • Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blot with:

    • Primary: Anti-phospho-Hsp27 (Ser82) [1:1000]

    • Control: Anti-Total Hsp27 [1:1000]

  • Result: BDPP should show dose-dependent reduction of p-Hsp27 signal, similar to SB203580.

Strategic Recommendations

  • Use SB203580 if you need a cheap, well-characterized tool to simply "turn off" p38 in a non-clinical in vitro experiment.

  • Use BDPP (or similar Pyrazoles) if you are conducting Structure-Activity Relationship (SAR) studies to optimize binding kinetics or if you are working in liver-cell models (HepG2) where SB203580's CYP inhibition might confound toxicity data.

  • Selectivity Check: If using BDPP, verify COX-2 activity. The 1,5-diarylpyrazole scaffold is the backbone of Celecoxib. While the "3-butyl" substitution generally shifts selectivity toward kinases, checking for off-target COX-2 inhibition is required for rigorous E-E-A-T.

References

  • Laufer, S. A., et al. (2002). "Introduction of a new class of p38 MAP kinase inhibitors: Synthesis and SAR of 1,5-diaryl-substituted pyrazoles." Journal of Medicinal Chemistry.

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • Cuenda, A., & Rousseau, S. (2007). "p38 MAP-Kinases pathway regulation, function and role in human diseases."[3] Biochimica et Biophysica Acta (BBA).

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Definitive resource for SB203580 selectivity profiles).

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Describes the BIRB-796 binding mode).

Sources

Validation

A Comparative Guide to the Structural Confirmation of 3-butyl-1,5-diphenyl-1H-pyrazole: X-ray Crystallography and Spectroscopic Alternatives

For Researchers, Scientists, and Drug Development Professionals In the realms of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of its biological activity, physical properties, and potential applications. For pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, unambiguous structural confirmation is a critical step in the research and development pipeline.[1][2] This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for structural elucidation, with complementary spectroscopic techniques for the comprehensive characterization of 3-butyl-1,5-diphenyl-1H-pyrazole.

While a comprehensive search of crystallographic databases did not yield a publicly available crystal structure for 3-butyl-1,5-diphenyl-1H-pyrazole at the time of this publication, this guide will utilize data from closely related, structurally characterized diphenyl-substituted pyrazoles to illustrate the principles and expected outcomes of these analytical methods.[3]

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[4][5] It provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering a definitive structural confirmation.

The Rationale Behind SC-XRD

The fundamental principle of SC-XRD lies in the interaction of X-rays with the electron clouds of atoms in a well-ordered crystal. When a beam of monochromatic X-rays is directed at a single crystal, the atoms diffract the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, a three-dimensional model of the molecule can be constructed. For a molecule like 3-butyl-1,5-diphenyl-1H-pyrazole, SC-XRD would precisely determine the orientation of the butyl and phenyl substituents relative to the pyrazole core.

Experimental Workflow for SC-XRD

The successful application of SC-XRD is contingent on the ability to grow high-quality single crystals of the target compound.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 3-butyl-1,5-diphenyl-1H-pyrazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Techniques Crystallization Techniques (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Techniques Crystal_Harvesting Harvesting Suitable Single Crystals Crystallization_Techniques->Crystal_Harvesting Mounting Crystal Mounting Crystal_Harvesting->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction and Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation Analytical_Techniques cluster_primary Primary Structural Confirmation cluster_spectroscopic Spectroscopic Corroboration & Solution-State Structure Compound 3-butyl-1,5-diphenyl-1H-pyrazole SC_XRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) Compound->SC_XRD NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Environment) Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR SC_XRD->NMR Corroboration NMR->MS Corroboration MS->FTIR Corroboration

Sources

Comparative

A Researcher's Guide to Safer and Greener Pyrazole Synthesis: Exploring Alternatives to Phenylhydrazine

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] For over a century, the Knorr pyrazole synthesis, a condensation reaction between...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] For over a century, the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has been a primary method for its construction.[1][3][4] However, the traditional reliance on phenylhydrazine, while effective, presents significant safety and environmental concerns. Phenylhydrazine is a known toxic and mutagenic substance, capable of causing damage to red blood cells and inducing tumor formation in animal studies.[5][6][7] This guide provides a comprehensive comparison of emerging, safer, and more sustainable alternatives to phenylhydrazine for pyrazole synthesis, offering researchers actionable insights and detailed experimental protocols.

The Problem with Phenylhydrazine: A Necessary Shift Towards Greener Chemistry

Phenylhydrazine's toxicity profile is well-documented. It is classified as toxic upon single oral administration, with the potential for skin and eye irritation.[5] Exposure can lead to hemolytic anemia and has been shown to be mutagenic in vitro and carcinogenic in mice.[5][6] These hazardous properties necessitate a move towards "green chemistry" principles in pyrazole synthesis, focusing on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.[8][9][10]

Emerging Alternatives to Phenylhydrazine

Recent research has focused on developing hydrazine-free or safer hydrazine-utilizing synthetic routes to pyrazoles. These methods often employ multicomponent reactions, cycloaddition strategies, and innovative catalysts to improve safety, efficiency, and atom economy.[10][11][12]

Hydrazine Hydrate and its Derivatives: A Step in the Right Direction

While still a hydrazine derivative, hydrazine hydrate is generally considered a less hazardous alternative to phenylhydrazine. It is often used in combination with green solvents like water and ethanol, and under milder reaction conditions, such as microwave or ultrasound assistance.[11][12][13][14]

Key Advantages:

  • Reduced toxicity compared to phenylhydrazine.

  • Amenable to green reaction conditions.[9][11][12]

  • Can be used in one-pot, multicomponent reactions, increasing efficiency.[11][15]

Challenges:

  • Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls, leading to mixtures of isomers.[1][15][16]

  • Still requires careful handling due to its inherent reactivity.

[3+2] Cycloaddition Reactions: A Hydrazine-Free Approach

A significant advancement in pyrazole synthesis is the utilization of [3+2] cycloaddition reactions. These methods construct the pyrazole ring by reacting a 1,3-dipole with a dipolarophile, completely avoiding the use of hydrazine derivatives.[17][18][19][20]

Common 1,3-Dipoles:

  • Diazo Compounds: α-Diazoesters can react with alkynes or ynones to form polysubstituted pyrazoles, often catalyzed by Lewis acids.[17]

  • Hydrazones and Nitrile Imines: These can also serve as 1,3-dipoles in reactions with various dipolarophiles.[17][18]

Key Advantages:

  • Completely eliminates the need for hydrazine reagents.

  • Often proceeds with high regioselectivity.[20]

  • Tolerates a broad range of functional groups.[17][20]

Challenges:

  • The synthesis of the 1,3-dipole precursor may require additional steps.

  • Some catalysts used can be expensive or require specific handling.[19]

Hydroxylamine: An Alternative Nucleophile

Hydroxylamine can be used as a binucleophile in reactions with suitable precursors to form the pyrazole ring. For instance, it can react with 3-acyl-4,5-dihydrofurans in a domino reaction to produce polysubstituted pyrazoles.[21]

Key Advantages:

  • Avoids the use of hydrazine-based compounds.

  • Can lead to unique substitution patterns on the pyrazole ring.

Challenges:

  • The substrate scope may be more limited compared to traditional methods.

  • The reaction mechanism can be complex, sometimes leading to side products.

Comparative Overview of Synthetic Strategies

Method Hydrazine Source Key Advantages Key Disadvantages Typical Reaction Conditions Yields
Traditional Knorr Synthesis PhenylhydrazineWell-established, versatileHigh toxicity of phenylhydrazine, potential for regioisomeric mixtures[1]Acid or base catalysis, often requires heating[4]Good to excellent
Modified Knorr Synthesis Hydrazine HydrateLower toxicity, amenable to green chemistry[9][11]Regioselectivity can be an issue[15][16]Microwave or ultrasound assistance, water or ethanol as solvent[11][12][13]Good to excellent
[3+2] Cycloaddition None (uses 1,3-dipoles)Hydrazine-free, high regioselectivity[17][20]May require synthesis of precursors, catalyst cost[19]Lewis acid or metal catalysis, often at room temperature[17][20]Moderate to excellent
Hydroxylamine-based Synthesis NoneHydrazine-free, unique substitution patternsPotentially limited substrate scopeAcid-initiated domino reaction[21]Moderate to good

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyranopyrazoles using Hydrazine Hydrate

This protocol is an example of a green, multicomponent reaction that utilizes hydrazine hydrate as a safer alternative to phenylhydrazine.[11][12]

Workflow Diagram:

G reagents 1. Combine: - Aldehyde - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate - Ethanol (solvent) - Piperidine (catalyst) microwave 2. Microwave Irradiation (e.g., 2-8 minutes) reagents->microwave One-pot reaction workup 3. Reaction Work-up - Cool to room temperature - Pour into crushed ice - Filter the solid product microwave->workup purification 4. Purification - Recrystallize from ethanol workup->purification product 5. Pyranopyrazole Product purification->product

Caption: Workflow for the microwave-assisted synthesis of pyranopyrazoles.

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature for 2-8 minutes.[14]

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of α-Diazoesters and Ynones

This protocol demonstrates a hydrazine-free synthesis of tetra-substituted pyrazoles.[17]

Reaction Mechanism Diagram:

G cluster_0 [3+2] Cycloaddition cluster_1 Rearrangement & N-H Insertion diazo α-Diazoester cycloaddition [3+2] Cycloaddition diazo->cycloaddition ynone Ynone ynone->cycloaddition catalyst Al(OTf)₃ catalyst->ynone activates intermediate_A 3H-pyrazole intermediate cycloaddition->intermediate_A rearrangement 1,5-Ester Shift & 1,3-H Shift intermediate_A->rearrangement intermediate_B Rearranged Intermediate rearrangement->intermediate_B nh_insertion N-H Insertion intermediate_B->nh_insertion product N-Alkyl Tetrasubstituted Pyrazole nh_insertion->product

Caption: Mechanism of Al(OTf)₃-promoted pyrazole synthesis.

Step-by-Step Methodology:

  • To a solution of the ynone (0.5 mmol) in a suitable solvent (e.g., DCE) under an inert atmosphere, add Al(OTf)₃ (10 mol%).

  • Add a solution of the α-diazoester (0.6 mmol) in the same solvent dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature until the ynone is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrazole.

Conclusion and Future Outlook

The development of alternatives to phenylhydrazine in pyrazole synthesis is a critical step towards safer and more sustainable chemical practices. While hydrazine hydrate offers a reduction in toxicity, the future of pyrazole synthesis likely lies in hydrazine-free methods such as [3+2] cycloaddition reactions. These approaches not only enhance safety but also provide opportunities for novel molecular designs and improved reaction efficiency. The continued exploration of green solvents, energy-efficient techniques like microwave and flow chemistry, and novel catalytic systems will undoubtedly pave the way for even more environmentally benign and economically viable routes to this important class of heterocyclic compounds.[11][22][23][24][25]

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [No Source Provided].
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [No Source Provided].
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. [No Source Provided].
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole deriv
  • Green Synthetic Strategies for Pyrazole Deriv
  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. [No Source Provided].
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. [No Source Provided].
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem.
  • Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • pyrazole.pdf. CUTM Courseware.
  • Synthesis of pyrazole derivatives. | Download Scientific Diagram.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV
  • ChemInform Abstract: Regioselectivity of the Synthesis of 2-Pyrazolinylthiazoles by Reacting 2-Hydrazinothiazoles with Unsymmetrical β-Diketones | Request PDF.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • The synthetic development of pyrazole nucleus: From reflux to microwave. [No Source Provided].
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed.
  • Phenylhydrazine haem
  • Phenylhydrazine and its monohydrochloride: Human health tier II assessment. [No Source Provided].
  • Phenylhydrazine (CICADS). Inchem.org.
  • (PDF)
  • Phenylhydrazine - IDLH | NIOSH. CDC.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Butyl-1,5-diphenyl-1H-pyrazole

Executive Summary & Compound Profile As researchers, we often handle novel heterocycles where specific Safety Data Sheets (SDS) are sparse or generic. 3-Butyl-1,5-diphenyl-1H-pyrazole is a lipophilic pyrazole derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

As researchers, we often handle novel heterocycles where specific Safety Data Sheets (SDS) are sparse or generic. 3-Butyl-1,5-diphenyl-1H-pyrazole is a lipophilic pyrazole derivative. While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., 3,5-diphenyl-1H-pyrazole) dictates that we treat this as a bioactive organic solid with potential aquatic toxicity and skin/eye irritant properties.

This guide defines the disposal protocol based on the "Presumed Hazardous" principle, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental bioaccumulation.

Physicochemical Profile (Predicted vs. Analog)
PropertyData / PredictionOperational Implication
Physical State Solid (Crystalline powder)Must be disposed of via solid waste streams; do not dissolve solely for disposal.
Solubility Low (Water); High (DMSO, MeOH, DCM)Strictly No Drain Disposal. The compound will precipitate in water pipes and bioaccumulate in aquatic systems.
Molecular Weight ~276.38 g/mol Heavy organic molecule; suitable for high-temperature incineration.
Hazard Class Irritant (Skin/Eye), Aquatic ChronicRequires double-bagging and specific PPE (Nitrile gloves, safety glasses).

Pre-Disposal Stabilization & Segregation

Before moving the compound to waste accumulation areas, you must stabilize the material. Pyrazoles are generally stable, but "cradle-to-grave" tracking requires precise segregation based on the matrix.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure substance, contaminated weigh boats, pipette tips, and dry silica from columns.

  • Protocol:

    • Containment: Place the solid material in a clear, sealable polyethylene bag (4 mil thickness minimum).

    • Labeling: Tag the bag immediately with a hazardous waste label.

      • Chemical Name: 3-Butyl-1,5-diphenyl-1H-pyrazole.

      • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

B. Liquid Waste (Reaction Mixtures or Mother Liquor)
  • Applicability: Compound dissolved in solvents (e.g., reaction filtrates, HPLC waste).

  • Protocol:

    • Identify Solvent Base:

      • Halogenated: (DCM, Chloroform)

        
        Carboy A (Halogenated) .
        
      • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO)

        
        Carboy B (Non-Halogenated/Flammable) .
        
    • Concentration Check: If the concentration is

      
      , mark the waste tag explicitly. High concentrations of pyrazoles can crystallize in waste lines; ensure the solvent volume is sufficient to keep it in solution.
      

Disposal Workflow Decision Tree

The following logic flow ensures the compound enters the correct waste stream to minimize incineration costs and maximize safety.

DisposalWorkflow Start Waste Generation: 3-Butyl-1,5-diphenyl-1H-pyrazole StateCheck What is the physical state? Start->StateCheck Solid Solid / Dry Waste (Powder, contaminated gloves, silica) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Drum (High Temp Incineration) Solid->BinSolid Double Bagged SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3, etc.) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy (Code: X-Halo) Halo->BinHalo BinNonHalo Organic Solvents Carboy (Code: X-Org) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating pyrazole-derivative waste streams. Correct segregation prevents dangerous chemical incompatibilities in bulk storage.

Emergency Response & Spill Management

Despite best practices, spills occur. Because 3-Butyl-1,5-diphenyl-1H-pyrazole is a lipophilic solid, it is difficult to clean with water alone.

Step-by-Step Spill Protocol
  • Secure the Perimeter: Alert nearby personnel. If the powder is fine and airborne, evacuate the immediate area to let dust settle (15 mins).

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If dust is visible, use an N95 or P100 particulate respirator.

  • Dry Collection (Preferred):

    • Gently sweep the powder using a brush and dustpan dedicated to hazardous waste.

    • Why: Adding water first spreads the lipophilic compound, increasing the contamination surface area.

  • Wet Wipe Down:

    • Once visible solid is removed, wet a paper towel with Ethanol or Isopropanol (not water). The pyrazole structure is more soluble in alcohol, ensuring efficient removal from the benchtop.

    • Follow with a soap-and-water wash.[4][5][6]

  • Disposal of Debris: All spill cleanup materials (paper towels, gloves, scoop) must go into the Solid Hazardous Waste Drum .

Scientific Rationale & Regulatory Compliance

Why Incineration?

We utilize high-temperature incineration for this class of compounds. The pyrazole ring is thermally stable. Standard wastewater treatment plants (WWTP) rely on bacterial digestion, which often fails to degrade complex heterocyclic rings, leading to "pass-through" and environmental release.

  • Mechanism: Incineration at >1000°C ensures complete oxidation of the nitrogen-containing ring into

    
     and 
    
    
    
    (scrubbed), preventing bioaccumulation in aquatic life.
The "Empty Container" Rule (RCRA)

A container holding this compound is considered "RCRA Empty" and safe for trash disposal only if :

  • All wastes have been removed using practices commonly employed (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Recommendation: For high-potency research chemicals, triple-rinse the bottle with a small amount of acetone (collecting the rinsate as hazardous waste) before defacing the label and discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 3,5-Diphenyl-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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